molecular formula C7H5BrN2 B2942552 5-Bromopyrrolo[1,2-b]pyridazine CAS No. 1935307-88-2

5-Bromopyrrolo[1,2-b]pyridazine

Cat. No.: B2942552
CAS No.: 1935307-88-2
M. Wt: 197.035
InChI Key: UZPZXGXSPXOHLL-UHFFFAOYSA-N
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Description

5-Bromopyrrolo[1,2-b]pyridazine: is a heterocyclic compound that contains both pyrrole and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyrrolo[1,2-b]pyridazine typically involves the bromination of pyrrolo[1,2-b]pyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine or N-bromosuccinimide on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 5-Bromopyrrolo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyrrolo[1,2-b]pyridazines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of pyrrolo[1,2-b]pyridazine.

    Reduction Products: De-brominated pyrrolo[1,2-b]pyridazine.

Scientific Research Applications

Chemistry: 5-Bromopyrrolo[1,2-b]pyridazine is used as a building block in the synthesis of more complex heterocyclic compounds. It is valuable in the development of new materials and catalysts .

Biology and Medicine: This compound has shown potential in the development of pharmaceuticals due to its biological activities. It is being investigated for its antimicrobial, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other functional materials .

Comparison with Similar Compounds

Uniqueness: 5-Bromopyrrolo[1,2-b]pyridazine is unique due to the presence of both pyrrole and pyridazine rings, which confer distinct chemical and biological properties. Its bromine atom also allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

5-bromopyrrolo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-3-5-10-7(6)2-1-4-9-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPZXGXSPXOHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935307-88-2
Record name 5-bromopyrrolo[1,2-b]pyridazine
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